

Spectroscopic Analysis of 3-Bromo-6-chloro-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-methoxypyridine

Cat. No.: B578444

[Get Quote](#)

Disclaimer: As of December 2025, publicly accessible, experimentally verified spectral data (NMR, IR, MS) for **3-Bromo-6-chloro-2-methoxypyridine** is limited. This guide presents a detailed spectroscopic analysis of a closely related isomer, 2-Bromo-3-methoxypyridine, to provide researchers, scientists, and drug development professionals with a valuable comparative resource for compound identification, characterization, and quality control. The methodologies and data interpretation presented herein are directly applicable to the analysis of substituted pyridines.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their versatile electronic properties and ability to participate in a wide array of chemical transformations make them privileged scaffolds in drug discovery and functional materials development. **3-Bromo-6-chloro-2-methoxypyridine** is a halogenated pyridine derivative with potential applications as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the characterization of its reaction products.

This technical guide outlines the standard spectroscopic techniques used to characterize such compounds, using 2-Bromo-3-methoxypyridine as a case study. The principles discussed are fundamental for the analysis of **3-Bromo-6-chloro-2-methoxypyridine**.

Spectroscopic Data Summary for 2-Bromo-3-methoxypyridine

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.97	dd	$J_{5,6} = 4.8, J_{4,6} = 1.6$	H-6
7.21	dd	$J_{4,5} = 8.0, J_{5,6} = 4.8$	H-5
7.12	dd	$J_{4,5} = 8.0, J_{4,6} = 1.6$	H-4
3.90	s	-	$-\text{OCH}_3$

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
155.1	C-3
142.4	C-2
122.8	C-5
117.9	C-4
109.8	C-6
56.5	$-\text{OCH}_3$

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3060	ν (C-H) aromatic
1556, 1410	ν (C=C), ν (C=N)
1076, 1049	ν (C-O-C)
~788	ν (C-Br)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Assignment
187/189	[M] ⁺
158/160	[M-CHO] ⁺
146/148	[M-CH ₃ -CO] ⁺
108	[M-Br] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data for 2-Bromo-3-methoxypyridine are provided below. These protocols serve as a standard for the analysis of **3-Bromo-6-chloro-2-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

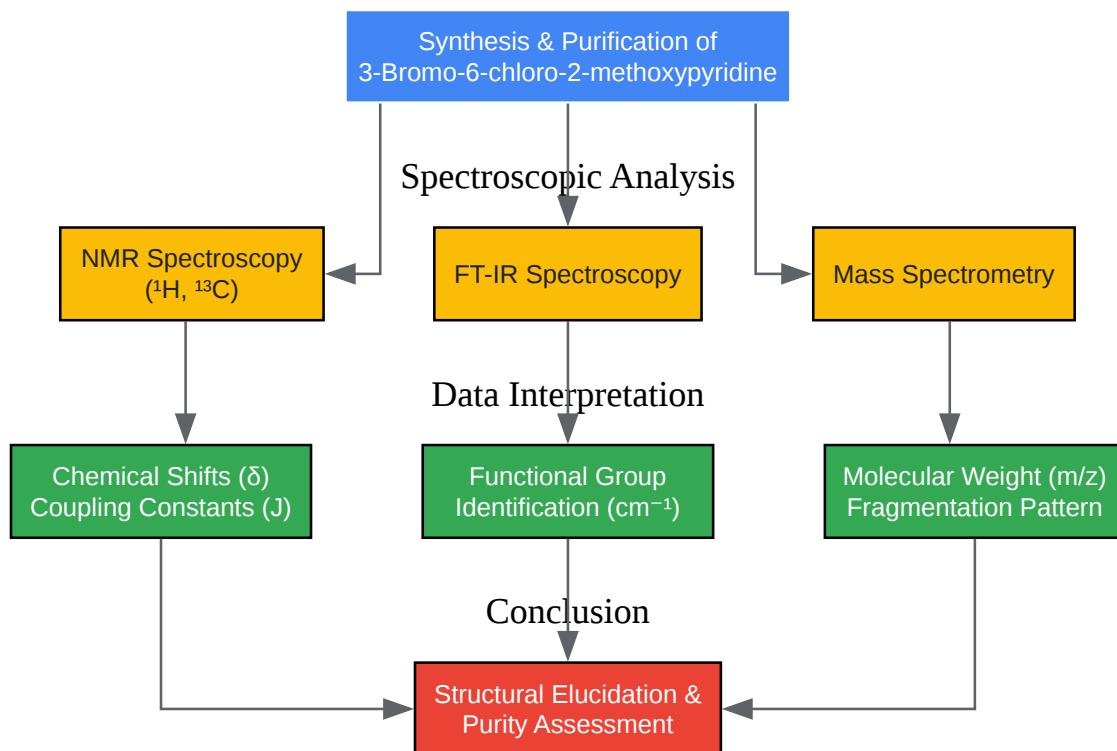
- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: The spectrum was acquired on a 400 MHz spectrometer. A spectral width of approximately 16 ppm was used, with a 30-degree pulse angle and a relaxation delay of 1 second. Between 16 and 32 scans were acquired to ensure a good signal-to-noise ratio. The data was processed with an exponential window function (line broadening of 0.3

Hz) before Fourier transformation. The spectrum was referenced to the TMS signal at 0.00 ppm.

- ^{13}C NMR Spectroscopy: The spectrum was acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of approximately 240 ppm was set. A 45-degree pulse angle with a relaxation delay of 2 seconds was employed. Between 1024 and 2048 scans were acquired. The data was processed with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. The spectrum was referenced to the solvent signal of CDCl_3 at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the neat compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16 scans was taken to obtain the final spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS analysis).
- Ionization: Electron Ionization (EI) was performed at 70 eV.
- Mass Analysis: The mass analyzer scanned a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
- Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was analyzed to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a substituted pyridine like **3-Bromo-6-chloro-2-methoxypyridine**.

Sample Preparation

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of a target compound.

This workflow begins with the purified compound, which then undergoes parallel analysis by NMR, FT-IR, and MS. The data from each technique provides complementary information regarding the compound's structure, functional groups, and molecular weight. The culmination of this data allows for the unambiguous structural elucidation and purity assessment of the target molecule.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-6-chloro-2-methoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578444#3-bromo-6-chloro-2-methoxypyridine-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com